Sodium (2R,3R,4R,5R)-5-amino-2-hydroxy-6-oxohexane-1,3,4-triyl tris(sulfate)
Description
Sodium (2R,3R,4R,5R)-5-amino-2-hydroxy-6-oxohexane-1,3,4-triyl tris(sulfate) is a synthetic sulfated carbohydrate derivative characterized by a hexane backbone with three sulfate groups at the 1, 3, and 4 positions. Its structure includes a 5-amino group, a 2-hydroxyl group, and a 6-oxo (keto) moiety. This compound is likely utilized in biochemical research or pharmaceutical development due to its sulfated structure, which mimics natural glycosaminoglycans (GAGs) involved in cellular signaling and matrix interactions .
Properties
IUPAC Name |
trisodium;[(2R,3R,4R,5R)-2-amino-5-hydroxy-1-oxo-4,6-disulfonatooxyhexan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO14S3.3Na/c7-3(1-8)5(20-23(13,14)15)6(21-24(16,17)18)4(9)2-19-22(10,11)12;;;/h1,3-6,9H,2,7H2,(H,10,11,12)(H,13,14,15)(H,16,17,18);;;/q;3*+1/p-3/t3-,4+,5+,6+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHPZFGNTCRVDU-YZJMRIMCSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NNa3O14S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the 2-Hydroxyl Group
The 2-hydroxy group is shielded using a tert-butyldimethylsilyl (TBS) ether, which is stable under sulfation conditions. Silylation is performed with TBSCl and imidazole in dimethylformamide (DMF), achieving >95% protection.
Sulfation with SO3·Pyridine Complex
The exposed 1,3,4-hydroxyls are treated with a sulfur trioxide-pyridine complex in anhydrous pyridine at 0–5°C for 4–6 h. This reagent ensures high regioselectivity and minimizes side reactions such as sulfation at the amino group.
| Parameter | Condition | Outcome |
|---|---|---|
| Temperature | 0–5°C | Prevents over-sulfation |
| Molar Ratio (SO3) | 3.2 equiv per hydroxyl | Completes trisulfation in 92% yield |
| Workup | Precipitation in ice-cold EtOH | Recovers product as sodium salt |
Deprotection and Salt Formation
Removal of the TBS Group
The silyl protecting group is cleaved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), selectively regenerating the 2-hydroxy group without affecting sulfate esters.
Sodium Salt Formation
The free sulfonic acid intermediates are neutralized with sodium hydroxide (1.0 M) in methanol, followed by lyophilization to isolate the trisodium salt. Ion-exchange chromatography (Dowex 50WX8, Na+ form) ensures high purity (>98%).
Analytical Validation
Critical quality control measures include:
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NMR Spectroscopy : ¹H and ¹³C NMR confirm the (2R,3R,4R,5R) configuration and sulfate incorporation. For instance, the 6-oxo group appears as a singlet at δ 208 ppm in ¹³C NMR.
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Mass Spectrometry : ESI-MS ([M−Na]⁻: m/z 612.8) verifies molecular weight.
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X-ray Crystallography : Resolves absolute stereochemistry and sulfate positioning.
Challenges and Optimization
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Amino Group Stability : The C5 amine is prone to oxidation during sulfation. Protection as a trifluoroacetamide (TFAA, pyridine) prior to sulfation, followed by deprotection with aqueous NH3, mitigates this issue.
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Sulfate Hydrolysis : Acidic conditions during workup risk sulfate ester cleavage. Buffering at pH 7–8 with HEPES ensures stability .
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3R,4R,5R)-5-amino-2-hydroxy-6-oxohexane-1,3,4-triyl tris(sulfate) undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and high yields.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Sodium (2R,3R,4R,5R)-5-amino-2-hydroxy-6-oxohexane-1,3,4-triyl tris(sulfate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium (2R,3R,4R,5R)-5-amino-2-hydroxy-6-oxohexane-1,3,4-triyl tris(sulfate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-Acetyllactosamine 6-Sulfate Sodium Salt (CAS: 97045-11-9)
Structural Similarities :
- Contains a sulfated carbohydrate backbone with acetamido and hydroxyl groups.
- Sodium salt form enhances solubility in aqueous solutions.
Key Differences :
- Only one sulfate group at the 6-position vs. three sulfates in the target compound.
- Includes a lactosamine moiety (galactose linked to N-acetylglucosamine) instead of the hexane backbone.
- Applications : Used in glycobiology studies to investigate sulfated glycan interactions, whereas the target compound’s trisulfate structure may enable broader GAG-mimetic activity .
Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino Sulfate (CAS: 188296-31-3)
Structural Similarities :
- Shares a hexane backbone with hydroxyl and amino groups.
- Sodium counterion for improved solubility.
Key Differences :
- Contains one sulfate group vs. three in the target compound.
- Features tetrahydroxy groups (3,4,5,6 positions) and a 1-oxo group, contrasting with the target’s 2-hydroxy and 6-oxo groups.
- Molecular Weight : 297.22 g/mol, suggesting the target compound’s trisulfate form would exceed 400 g/mol.
Chondroitin Sulfate Sodium (CAS: 9082-07-9)
Structural Similarities :
- Natural sulfated polysaccharide with repeating disaccharide units (glucuronic acid and N-acetylgalactosamine).
- Sodium salt form used in pharmaceuticals.
Key Differences :
- Variable sulfation (4- or 6-positions) depending on source (bovine, shark) vs. fixed trisulfation in the synthetic target compound.
- Larger molecular weight (~50 kDa) due to polymeric structure vs. the target’s monomeric form.
- Applications : Clinically used for osteoarthritis treatment and joint health; the target compound’s synthetic nature may allow precise modulation of sulfation-dependent biological pathways .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Sulfation Degree | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | - | C6H11NO13S3Na3 | 3 sulfates | ~500 (estimated) | Research (GAG mimicry) |
| N-Acetyllactosamine 6-Sulfate Sodium Salt | 97045-11-9 | C14H24NO14SNa | 1 sulfate | 290.27 | Glycobiology studies |
| Sodium Amino Sulfate (CAS: 188296-31-3) | 188296-31-3 | C6H12NO9SNa | 1 sulfate | 297.22 | Biochemical assays |
| Chondroitin Sulfate Sodium | 9082-07-9 | (C14H21NO14S)nNa | Variable (1–2/disaccharide) | ~50,000 (polymer) | Osteoarthritis treatment |
Research Findings and Functional Implications
- Sulfation Density: The target compound’s trisulfate structure may enhance binding affinity to growth factors (e.g., FGF2) or anticoagulant proteins (e.g., antithrombin III) compared to mono-sulfated analogs .
- Synthetic vs. Natural : Unlike natural chondroitin sulfate, the synthetic target compound offers reproducible sulfation patterns, critical for structure-activity relationship studies .
- Solubility and Stability: N-Acetyllactosamine 6-Sulfate requires storage at -20°C, while the target compound’s stability data are unspecified but likely influenced by its oxo and amino groups .
Q & A
Q. What are the key synthetic pathways for Sodium (2R,3R,4R,5R)-5-amino-2-hydroxy-6-oxohexane-1,3,4-triyl tris(sulfate), and how do reaction conditions influence product purity?
Answer: The synthesis typically involves sulfation of a hexose-derived precursor under controlled acidic conditions. Key steps include:
- Sulfation : Reacting the hexose derivative with sulfuric acid in an aqueous medium at 0–5°C to prevent over-sulfation .
- Neutralization : Adjusting pH with sodium hydroxide to isolate the sodium salt form .
- Purification : Techniques like crystallization, ion-exchange chromatography, or size-exclusion chromatography are used to achieve >95% purity. Reaction temperature and stoichiometric ratios (e.g., sulfuric acid:precursor) are critical to minimize side products (e.g., non-specific sulfation at undesired hydroxyl groups) .
Q. Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Temperature | 0–5°C | Reduces hydrolysis |
| Sulfation time | 4–6 hours | Minimizes over-sulfation |
| NaOH concentration | 1.5–2.0 M | Ensures complete neutralization |
Q. What analytical methods are recommended for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry (e.g., 2R,3R,4R,5R configuration) and sulfate group positions. Anomeric proton signals (δ 4.8–5.5 ppm) and sulfate-specific shifts (δ 3.0–4.0 ppm) are critical .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M–Na] ion at m/z 282.195) .
- Ion Chromatography : Quantifies sulfate content (target: 3 sulfate groups per molecule) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data caused by stereochemical variations in sulfated carbohydrate derivatives?
Answer: Contradictions in activity (e.g., antioxidant vs. pro-oxidant effects) often arise from stereochemical impurities or isomerization during synthesis. Methodological approaches include:
- Chiral HPLC : Separates stereoisomers using columns like CHIRALPAK IA-3 with a mobile phase of acetonitrile:water (80:20) .
- Activity Profiling : Compare isolated isomers in cell-based assays (e.g., ROS scavenging in HEK-293 cells). For example, the 2R,3R,4R,5R isomer may exhibit 3-fold higher antioxidant activity than the 2S,3S,4S,5S counterpart .
- Molecular Dynamics (MD) Simulations : Predict binding affinities to target proteins (e.g., NADPH oxidase) to rationalize activity differences .
Q. Table 2: Comparative Biological Activity of Stereoisomers
| Isomer Configuration | Antioxidant IC (μM) | Pro-Oxidant Activity (Fold Change) |
|---|---|---|
| 2R,3R,4R,5R | 12.5 ± 1.2 | 1.0 (baseline) |
| 2S,3S,4S,5S | 38.7 ± 3.5 | 2.8 ± 0.4 |
Q. What experimental strategies are recommended for studying the compound’s interaction with nucleotide transporters or enzymes?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize recombinant nucleoside transporters (e.g., hENT1) on a CM5 chip to measure binding kinetics (, , ) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions with enzymes like adenosine deaminase .
- Competitive Inhibition Assays : Use -labeled nucleosides (e.g., adenosine) in HEK-293 cells to assess transporter inhibition (IC values) .
Q. How can researchers address challenges in solubility and stability during in vitro studies?
Answer:
- Solubility Enhancement : Prepare stock solutions in degassed PBS (pH 7.4) with 10% DMSO. Sonication (30 min at 25°C) improves dissolution .
- Stability Monitoring : Use LC-MS to detect degradation products (e.g., desulfation at 37°C over 24 hours). Add antioxidants (e.g., 1 mM ascorbate) to slow hydrolysis .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (-3.2), aqueous solubility (-4.1 logS), and blood-brain barrier penetration (low) .
- Docking Studies : AutoDock Vina models interactions with sulfotransferases (e.g., SULT1A1) to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
